REACTION_CXSMILES
|
[Br:1][C:2]1[S:3][C:4]([C:7]([O:9]C)=[O:8])=[CH:5][N:6]=1.[OH-].[Na+]>CO>[Br:1][C:2]1[S:3][C:4]([C:7]([OH:9])=[O:8])=[CH:5][N:6]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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BrC=1SC(=CN1)C(=O)OC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
|
A mixture containing 10 g
|
Type
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DISTILLATION
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Details
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The methanol is distilled off in vacuo
|
Type
|
CONCENTRATION
|
Details
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the resulting concentrate
|
Type
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EXTRACTION
|
Details
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extracted twice with ethyl acetate
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Type
|
ADDITION
|
Details
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The remaining aqueous phase is acidified by the careful addition of dilute aqueous hydrochloric acid resulting in the formation of a precipitate which
|
Type
|
FILTRATION
|
Details
|
is then recovered by filtration
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1SC(=CN1)C(=O)O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |